Picene-1,2-dione
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Overview
Description
Picene-1,2-dione is a polycyclic aromatic hydrocarbon derivative that has garnered significant attention due to its unique structural and electronic properties. It consists of five annulated phenyl rings arranged in a W-configuration, making it a valuable compound in the field of organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Picene-1,2-dione can be synthesized through a multi-step process starting from 2-hydroxy-1-naphthaldehyde. The key steps involve the formation of intermediate compounds, followed by cyclization and oxidation reactions. One efficient synthetic route involves the reaction of 2-hydroxy-1-naphthaldehyde with trifluoromethanesulfonic anhydride (Tf2O) in the presence of 4-dimethylaminopyridine (DMAP) in dichloromethane, yielding the desired product with a high yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Picene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the picene core.
Common Reagents and Conditions
Oxidation: Chromic acid in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include picene-quinones, hydroquinones, and various substituted picene derivatives, which have applications in organic electronics and materials science .
Scientific Research Applications
Picene-1,2-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of picene-1,2-dione involves its interaction with molecular targets and pathways in biological systems. It can act as an electron acceptor or donor, influencing redox reactions and cellular processes. The specific pathways and targets depend on the functional groups attached to the picene core and the nature of the biological system .
Comparison with Similar Compounds
Similar Compounds
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different ring fusion pattern.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with a structure similar to picene.
Uniqueness
Picene-1,2-dione is unique due to its five-ring structure and the specific arrangement of its phenyl rings, which confer distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where it can be used to develop high-performance materials for various applications .
Properties
CAS No. |
103088-84-2 |
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Molecular Formula |
C22H12O2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
picene-1,2-dione |
InChI |
InChI=1S/C22H12O2/c23-20-12-7-14-6-9-18-17-8-5-13-3-1-2-4-15(13)16(17)10-11-19(18)21(14)22(20)24/h1-12H |
InChI Key |
GWEDFCSZKFHLPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C(=O)C(=O)C=C5 |
Origin of Product |
United States |
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